molecular formula C8H13NS B7893746 4-(But-3-yn-1-yl)thiomorpholine

4-(But-3-yn-1-yl)thiomorpholine

Cat. No.: B7893746
M. Wt: 155.26 g/mol
InChI Key: YMIFTCJTBWJTCD-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)thiomorpholine is an organic compound with the molecular formula C8H13NS It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide in the presence of a base such as cesium carbonate (Cs2CO3) in acetone at room temperature . This method is straightforward and efficient, providing a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms in the but-3-yn-1-yl group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-(But-3-yn-1-yl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)thiomorpholine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The but-3-yn-1-yl group can participate in reactions that modify the activity of these targets, while the thiomorpholine ring can provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(But-3-yn-2-yl)thiomorpholine
  • 4-(But-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine

Uniqueness

4-(But-3-yn-1-yl)thiomorpholine is unique due to the presence of the but-3-yn-1-yl group, which provides distinct reactivity compared to other thiomorpholine derivatives. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

4-but-3-ynylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIFTCJTBWJTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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